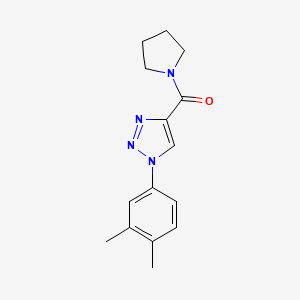

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-(3,4-dimethylphenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-5-6-13(9-12(11)2)19-10-14(16-17-19)15(20)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKOHOKUUBNQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 3,4-dimethylphenyl azide and an appropriate alkyne are used as starting materials.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with a pyrrolidine derivative under basic conditions.

Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrrolidinyl rings can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the triazole moiety are significant in the development of anticancer agents. The triazole ring enhances the pharmacological properties of various derivatives. A study highlighted the synthesis of triazole-based compounds that exhibited potent antiproliferative effects against several cancer cell lines, such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | A375 | 15 | |

| Compound B | DU145 | 20 | |

| Compound C | MCF-7 | 12 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups significantly enhances the anticancer efficacy of these compounds. Specifically, the introduction of halogen substituents on the aromatic rings has been shown to improve biological activity .

Anticonvulsant Properties

The compound also shows promise as an anticonvulsant agent. Studies have demonstrated that triazole derivatives can effectively inhibit seizures in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For instance, a derivative similar to (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone displayed a median effective dose (ED50) significantly lower than conventional treatments like ethosuximide .

Table 2: Anticonvulsant Activity of Triazole Derivatives

The SAR analysis indicated that modifications in the pyrrolidine ring could enhance anticonvulsant activity, suggesting a potential pathway for developing more effective treatments for epilepsy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cycloaddition and functionalization processes. The characterization of these compounds is crucial for understanding their structure and predicting biological activity.

Table 3: Synthetic Pathways for Triazole Derivatives

| Step Number | Reaction Type | Description |

|---|---|---|

| Step 1 | Cycloaddition | Formation of the triazole ring |

| Step 2 | Functionalization | Introduction of pyrrolidine moiety |

| Step 3 | Purification | Recrystallization or chromatography |

Future Perspectives

Given the promising results from current studies, further exploration into the pharmacodynamics and pharmacokinetics of this compound is warranted. Future research should focus on:

- In vivo studies to confirm efficacy and safety profiles.

- Mechanistic studies to elucidate pathways involved in its anticancer and anticonvulsant effects.

- Optimization of chemical structures to enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect depends on the specific biological pathway and target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares "(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone" with key analogs identified in the literature:

Key Structural Insights

The 3,5-bis(trifluoromethyl)phenyl substituent in introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions but may reduce bioavailability due to increased molecular weight (400.28).

The azetidinyl-pyrazole hybrid in introduces conformational constraints, which might improve target selectivity but reduce solubility.

Pharmacological Implications: While explicit activity data for the target compound are lacking, analogs like and suggest applications in kinase inhibition (e.g., JAK/STAT pathways) or protease modulation due to triazole-based scaffolds . The fluorinated compound in highlights strategies for metabolic stabilization, a consideration absent in the non-fluorinated target compound.

Biological Activity

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds known for their pharmacological properties. They exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The incorporation of various substituents on the triazole ring can significantly influence the biological activity of these compounds.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring : This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

- Pyrrolidine Integration : The pyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions.

- Final Product Isolation : The crude product is purified through recrystallization or chromatographic techniques.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways, inhibiting their function.

- Receptor Interaction : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A derivative similar to this compound demonstrated IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

- Another study reported enhanced antitumor activity when combined with other chemotherapeutic agents .

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties:

- The compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored in several studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways associated with inflammation .

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against multiple cancer cell lines. One compound exhibited selective cytotoxicity towards ovarian cancer cells with an IC50 value of 2.76 µM . This highlights the potential for developing targeted therapies based on triazole derivatives.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of triazole derivatives found that certain modifications enhanced their efficacy against resistant bacterial strains. The study concluded that the incorporation of specific functional groups significantly improved antibacterial activity .

Data Summary Table

Q & A

(Basic) What are the optimal synthetic routes for (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a pyrrolidine moiety. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or ethanol) under inert atmospheres to prevent hydrolysis or oxidation of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the product. Recrystallization from methanol improves purity .

- Yield Optimization : Monitor reaction progress via TLC. Excess reagents (e.g., 1.2 equiv. of pyrrolidine) and controlled heating (60–80°C for 12–24 hours) enhance conversion rates .

(Basic) How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and absence of positional isomers. Key signals: triazole protons (~7.5–8.0 ppm), pyrrolidine methylenes (2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 325.17; observed 325.16) .

- X-ray Crystallography : Resolves stereochemistry and packing interactions. Requires single crystals grown via slow evaporation of dichloromethane/hexane mixtures .

(Basic) What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

Initial screening should focus on target-specific assays:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition via ADP-Glo™) at 10 µM compound concentration. Compare IC₅₀ values to reference inhibitors .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (48-hour exposure, 1–100 µM range) assess non-specific toxicity .

- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with purified proteins (e.g., PARP-1 or COX-2) .

(Advanced) How do electronic effects of substituents on the 3,4-dimethylphenyl group influence the compound's reactivity and bioactivity?

Methodological Answer:

Substituent effects can be systematically studied via:

- Hammett Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Plot log(IC₅₀) against σ values to correlate electronic effects with activity .

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-311+G**) predict charge distribution and frontier molecular orbitals. Higher electron density on the triazole ring correlates with enhanced nucleophilic reactivity .

- SAR Studies : Replace dimethylphenyl with halogenated or heteroaromatic groups. Bioactivity trends (e.g., EC₅₀ shifts) reveal steric/electronic preferences .

(Advanced) What computational strategies predict binding modes with biological targets?

Methodological Answer:

Combine docking and dynamics simulations:

- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures (e.g., PDB ID 3LQF). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys68 in kinase targets) .

- MD Simulations : GROMACS (AMBER force field) assesses stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- Free Energy Perturbation (FEP) : Predict ΔΔG for analog binding to optimize lead compounds .

(Advanced) How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Address discrepancies through:

- Dosage Standardization : Re-test compounds at uniform concentrations (e.g., 10 µM) in standardized assays (e.g., Promega CellTiter-Glo®) .

- Batch Reproducibility : Verify compound purity (>95% via HPLC) and solvent consistency (e.g., DMSO lot variations affect solubility) .

- Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods to rule out assay artifacts .

(Advanced) What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors (e.g., Syrris Asia) minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .

- In Situ Monitoring : ReactIR tracks intermediate formation. Adjust reagent stoichiometry if azide or alkyne peaks deviate from expected profiles .

- Workup Optimization : Liquid-liquid extraction (water/ethyl acetate) removes unreacted starting materials. Centrifugal partition chromatography (CPC) scales purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.